molecular formula C5H8Cl2 B3384909 2,5-Dichloropent-1-ene CAS No. 58568-26-6

2,5-Dichloropent-1-ene

Cat. No.: B3384909
CAS No.: 58568-26-6
M. Wt: 139.02 g/mol
InChI Key: USNTWHNVOCFREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloropent-1-ene is an organic compound with the molecular formula C5H8Cl2 It is a chlorinated derivative of pentene, characterized by the presence of two chlorine atoms attached to the first and fifth carbon atoms of the pentene chain

Scientific Research Applications

2,5-Dichloropent-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropent-1-ene typically involves the chlorination of pent-1-ene. One common method is the addition of chlorine gas to pent-1-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropent-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the pentene chain can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Addition Reactions: Halogens like bromine or hydrogen in the presence of a catalyst such as palladium on carbon.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of compounds like 2,5-dihydroxypent-1-ene.

    Addition: Formation of 2,5-dibromopentane or 2,5-dihydropentane.

    Oxidation: Formation of 2,5-dichloropentan-1-ol or 2,5-dichloropentanone.

Mechanism of Action

The mechanism of action of 2,5-Dichloropent-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

    1,2-Dichloropentane: A chlorinated pentane with chlorine atoms on the first and second carbon atoms.

    1,5-Dichloropentane: A chlorinated pentane with chlorine atoms on the first and fifth carbon atoms.

    2,3-Dichloropent-1-ene: A chlorinated pentene with chlorine atoms on the second and third carbon atoms.

Uniqueness: 2,5-Dichloropent-1-ene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2,5-dichloropent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2/c1-5(7)3-2-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNTWHNVOCFREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58568-26-6
Record name 2,5-dichloropent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloropent-1-ene
Reactant of Route 2
Reactant of Route 2
2,5-Dichloropent-1-ene
Reactant of Route 3
Reactant of Route 3
2,5-Dichloropent-1-ene
Reactant of Route 4
Reactant of Route 4
2,5-Dichloropent-1-ene
Reactant of Route 5
Reactant of Route 5
2,5-Dichloropent-1-ene
Reactant of Route 6
2,5-Dichloropent-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.